(E)-3-[2-(4-Pyridyl)vinyl]pyridine is a pyridine derivative characterized by a vinyl group attached to the 3-position of the pyridine ring and a 4-pyridyl substituent at the 2-position. This compound is of interest due to its potential applications in organic synthesis and materials science. It is classified as an organic heterocyclic compound, specifically within the category of vinylpyridines, which are known for their reactivity in polymerization and other chemical transformations.
The synthesis of (E)-3-[2-(4-Pyridyl)vinyl]pyridine can be achieved through various methods, primarily involving the reaction of pyridine derivatives with vinyl halides or through cross-coupling reactions. One common approach includes:
For instance, a typical synthesis may involve the following steps:
The product can be purified through techniques such as column chromatography or recrystallization.
The molecular formula for (E)-3-[2-(4-Pyridyl)vinyl]pyridine is , with a molecular weight of approximately 182.22 g/mol. The structure features:
InChI representation: InChI=1S/C12H10N2/c1-2-9-14-12(5-1)7-6-11-4-3-8-13-10
. The compound exhibits geometric isomerism due to the presence of the double bond in the vinyl group, leading to distinct (E) and (Z) configurations.
(E)-3-[2-(4-Pyridyl)vinyl]pyridine can participate in various chemical reactions typical for vinylpyridines:
The polymerization process often requires specific conditions such as temperature control and the presence of initiators or catalysts to ensure effective chain growth and control over molecular weight.
The mechanism by which (E)-3-[2-(4-Pyridyl)vinyl]pyridine reacts can vary depending on the specific reaction pathway:
Kinetic studies often reveal that factors such as solvent polarity and temperature significantly influence reaction rates and mechanisms, particularly in polymerization processes .
(E)-3-[2-(4-Pyridyl)vinyl]pyridine finds application in several fields:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.:
CAS No.: